molecular formula C15H22N2O4 B571801 Boc-D-serine benzylamide CAS No. 1253790-58-7

Boc-D-serine benzylamide

Cat. No. B571801
CAS RN: 1253790-58-7
M. Wt: 294.351
InChI Key: CTFYHNRRPGOYJS-GFCCVEGCSA-N
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Description

Boc-D-serine benzylamide, also known as ®-tert-Butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate , is a compound with the molecular formula C15H22N2O4 . It has a molecular weight of 294.3462 and is used for research and development purposes .


Synthesis Analysis

The synthesis of Boc-D-serine benzylamide involves the use of Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .


Molecular Structure Analysis

The molecular structure of Boc-D-serine benzylamide consists of a phenyl group substituted by an methanamine . The stereochemistry is absolute . The structure can be represented by the SMILES notation: CC©©OC(=O)NC@HC(=O)NCC1=CC=CC=C1 .


Chemical Reactions Analysis

Boc-D-serine benzylamide, like other Boc-protected species, can undergo elimination when treated with two moles of Boc2O and catalytic amounts of DMAP, providing the corresponding pure N, N-diprotected dehydroamino acid esters .

Scientific Research Applications

Chemical Synthesis

Boc-D-serine benzylamide is used in the synthesis of various organic compounds . It is a key building block in the production of a wide range of chemicals due to its unique structure and properties .

Enzymatic Process Development

Boc-D-serine benzylamide plays a crucial role in enzymatic process development . It is used as a substrate for D-amino acid oxidase in the in situ generation of the corresponding ketoacid, hydroxypyruvate .

Cascade Enzymatic Concept

In the cascade enzymatic concept, Boc-D-serine benzylamide is used for the synthesis of valuable ketoses, L-erythrulose and D-fructose . This process involves the irreversible transfer of the ketol group from hydroxypyruvate to an aldehyde acceptor to form a (3S)-ketose by stereoselective carbon-carbon bond formation .

Industrial Scale Production

An efficient enzymatic way catalyzed by an enzyme from D-Threonine Aldolase family was developed for D-serine production at industrial scale . This process was applied to the synthesis of two valuable ketoses, L-erythrulose and D-fructose .

Research and Development

Boc-D-serine benzylamide is used in research and development in various fields, including organic chemistry, biochemistry, and pharmaceuticals . Its unique properties make it a valuable tool in the development of new processes and products .

Pharmaceutical Applications

In the pharmaceutical industry, Boc-D-serine benzylamide is used in the development of new drugs and therapies . Its unique structure and properties make it a valuable tool in drug discovery and development .

Mechanism of Action

Target of Action

Boc-D-serine Benzylamide is a complex compound that interacts with several targets. The primary targets of this compound are Trypsin-1 and Trypsin-2 . These are serine proteases that play crucial roles in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

The compound’s interaction with its targets involves the formation of a temporary complex, which alters the targets’ activity. It has been found to exhibit activity against the synthetic substrates Boc-Phe-Ser-Arg-Mec , Boc-Leu-Thr-Arg-Mec , Boc-Gln-Ala-Arg-Mec and Boc-Val-Pro-Arg-Mec .

Pharmacokinetics

The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of Boc-D-serine Benzylamide’s action are diverse. The compound has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics . It has also shown promise in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Safety and Hazards

When handling Boc-D-serine benzylamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFYHNRRPGOYJS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253790-58-7
Record name Boc-D-serine benzylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate
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Record name Boc-D-Serine Benzylamide
Source FDA Global Substance Registration System (GSRS)
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